Lithium;8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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Overview
Description
Lithium;8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C8H4F3N3O2Li. It is known for its unique structure, which includes a trifluoromethyl group attached to a triazolopyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the reaction of 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature conditions to ensure the formation of the desired lithium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Lithium;8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazolopyridine derivatives .
Scientific Research Applications
Lithium;8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Lithium;8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid
- 1,2,4-triazolo[4,3-A]pyridine derivatives
- Triazolopyridine analogs
Uniqueness
Lithium;8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is unique due to the presence of the lithium ion, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds and makes it a valuable subject of study in various research fields .
Properties
IUPAC Name |
lithium;8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2.Li/c9-8(10,11)4-2-1-3-14-5(4)12-13-6(14)7(15)16;/h1-3H,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDFQVCSHZPQGS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN2C(=NN=C2C(=O)[O-])C(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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